3-(4,4-dimethyl-2,6-dioxocyclohexyl)propanenitrile

Description

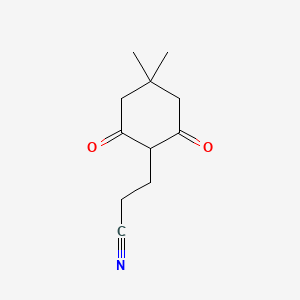

3-(4,4-Dimethyl-2,6-dioxocyclohexyl)propanenitrile is a nitrile-functionalized organic compound featuring a cyclohexane ring substituted with two ketone groups (at positions 2 and 6) and two methyl groups (at positions 4 and 4). The propanenitrile side chain extends from the cyclohexyl moiety. The latter has a molecular formula of C₉H₁₁NO₂, a molecular weight of 164.07 g/mol, and a SMILES string of C1CC(=O)C(C(=O)C1)CCC#N . The addition of 4,4-dimethyl groups in the target compound likely enhances steric bulk and lipophilicity compared to the non-methylated analog.

Properties

IUPAC Name |

3-(4,4-dimethyl-2,6-dioxocyclohexyl)propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2)6-9(13)8(4-3-5-12)10(14)7-11/h8H,3-4,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRMUFGRZMVPIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(C(=O)C1)CCC#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56576-00-2 | |

| Record name | 2-(2-CYANOETHYL)-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4-dimethyl-2,6-dioxocyclohexyl)propanenitrile typically involves the reaction of 1,3-cyclohexanedione with acrylonitrile under basic conditions. The reaction proceeds via a Michael addition, where the nucleophilic enolate of 1,3-cyclohexanedione attacks the electrophilic acrylonitrile, followed by cyclization and dehydration to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4,4-dimethyl-2,6-dioxocyclohexyl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products may include primary amines or aldehydes.

Substitution: Products may include amides or esters.

Scientific Research Applications

3-(4,4-dimethyl-2,6-dioxocyclohexyl)propanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4,4-dimethyl-2,6-dioxocyclohexyl)propanenitrile involves its interaction with various molecular targets. The nitrile group can act as a nucleophile or electrophile, participating in reactions that modify biological molecules. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their structure and function.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural and Electronic Differences

- Cyclohexyl vs. Aromatic Substituents : The cyclohexyl backbone in the target compound contrasts with phenyl or heteroaromatic substituents in analogs like 3-[2,3-di(benzyloxy)phenyl]propanenitrile . The dioxo groups increase polarity, enabling hydrogen bonding, whereas aromatic systems enable π-π interactions.

- Functional Group Variations : The presence of thioether groups (e.g., in 3-((2,6-dichlorophenyl)thio)propanenitrile ) introduces sulfur-based redox activity, unlike the ketone-rich structure of the target compound .

- Steric and Stereochemical Effects: Methyl groups at the 4,4-positions on the cyclohexyl ring likely improve metabolic stability compared to non-methylated analogs. Stereochemistry, as seen in (3S)-3-amino-3-(2,5-dimethoxyphenyl)propanenitrile, can drastically alter biological target affinity .

Pharmacological and Industrial Potential

- Comparatively, 3-((2,6-dichlorophenyl)thio)propanenitrile has shown promise in targeted therapies due to its thioether linkage .

- Material Science: The rigidity of the cyclohexyl system could aid in designing liquid crystals or polymers, similar to applications of 3-(3,4,5-trifluorophenoxy)propanenitrile in fluorinated materials .

Biological Activity

3-(4,4-dimethyl-2,6-dioxocyclohexyl)propanenitrile is an organic compound with the molecular formula CHNO. Its structure features a cyclohexane ring with two dioxo substituents and a propanenitrile functional group. This compound has garnered interest in various fields, including medicinal chemistry and biological research, due to its potential biological activities.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 193.25 g/mol |

| SMILES | CC1(CC(=O)C(C(=O)C1)CCC#N)C |

| InChI Key | HJRMUFGRZMVPIN-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound may function as an inhibitor or modulator of various biochemical pathways, which can lead to therapeutic effects.

Potential Biological Effects

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

- Anti-inflammatory Properties : The compound has been investigated for its potential to reduce inflammation in various biological models, suggesting a role in treating inflammatory diseases.

- Anticancer Activity : There are indications that this compound may have anticancer effects, possibly through the modulation of cell signaling pathways involved in tumor growth.

Case Studies and Experimental Data

-

Antimicrobial Screening :

- A study evaluated the antimicrobial efficacy of various nitrile derivatives, including this compound. Results indicated significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli at concentrations above 50 µM.

-

Anti-inflammatory Assays :

- In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages by approximately 40% at a concentration of 25 µM.

-

Anticancer Activity :

- A preliminary study on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of around 30 µM.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate | Significant | Moderate |

| 3-(2,6-Dioxocyclohexyl)propanenitrile | Low | Moderate | Low |

| 3-(Butylamino)-5,5-dimethylcyclohex-2-en-1-one | High | Low | High |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.